Product packaging for Benzyl(3-bromo-2-phenylpropyl)methylamine(Cat. No.:CAS No. 1487758-05-3)

Benzyl(3-bromo-2-phenylpropyl)methylamine

Cat. No.: B2370758
CAS No.: 1487758-05-3
M. Wt: 318.258
InChI Key: ZMUSHPCHOQOMRG-UHFFFAOYSA-N
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Description

Benzyl(3-bromo-2-phenylpropyl)methylamine is a useful research compound. Its molecular formula is C17H20BrN and its molecular weight is 318.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20BrN B2370758 Benzyl(3-bromo-2-phenylpropyl)methylamine CAS No. 1487758-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSHPCHOQOMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Benzyl 3 Bromo 2 Phenylpropyl Methylamine and Its Structural Analogues

Strategic Total Synthesis Approaches

The construction of Benzyl(3-bromo-2-phenylpropyl)methylamine can be envisioned through several synthetic routes, each with its own advantages in terms of efficiency, stereocontrol, and scalability. The choice between a linear or a convergent approach often depends on the availability of starting materials and the desired complexity of the final product.

Multi-Step Linear and Convergent Synthetic Pathways

Linear Synthesis: A linear synthetic strategy involves the sequential modification of a starting material through a series of reactions until the final product is obtained. One plausible linear route to this compound could commence with the synthesis of 2-phenyl-1,3-propanediol. This diol can be prepared from diethyl phenylmalonate via reduction with sodium borohydride. Subsequent conversion of the diol to the corresponding dibromide, 1,3-dibromo-2-phenylpropane, would provide a key intermediate. Finally, nucleophilic substitution of one of the bromine atoms with N-benzylmethylamine would yield the target molecule.

Convergent Synthesis: In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. A potential convergent approach could involve the synthesis of 2-phenylpropanal as a key intermediate. This aldehyde can then undergo reductive amination with N-benzylmethylamine to form N-benzyl-N-methyl-2-phenylpropan-1-amine. mdma.ch The final step would then be the selective bromination at the C3 position to introduce the bromo functionality. Another convergent strategy could involve the reaction of a suitable organometallic reagent with a carbonyl compound to construct the carbon skeleton.

Synthetic Strategy Key Starting Materials Key Intermediates Final Transformation
Linear Diethyl phenylmalonate2-Phenyl-1,3-propanediol, 1,3-Dibromo-2-phenylpropaneNucleophilic substitution with N-benzylmethylamine
Convergent Phenylacetaldehyde, N-benzylmethylamine2-Phenylpropanal, N-benzyl-N-methyl-2-phenylpropan-1-amineReductive amination followed by bromination

Key Bond-Forming Reactions and Transformations

The successful synthesis of this compound relies on the efficient execution of several key bond-forming reactions. These include the formation of the carbon-carbon bonds that constitute the propyl chain and the carbon-nitrogen bond that introduces the benzylmethylamino group.

Carbon-Carbon Bond Formation in the Propyl Chain

The construction of the 2-phenylpropyl backbone is a critical aspect of the synthesis. Stereoselective methods are of particular interest as they allow for the control of the stereochemistry of the final product.

The alkylation of benzyl (B1604629) cyanide and its derivatives is a powerful method for the formation of a carbon-carbon bond adjacent to a phenyl group. researchgate.netrsc.org By employing a suitable alkylating agent, such as a 1,2-dihaloethane, and a strong base, it is possible to introduce a two-carbon unit to the benzylic position. Subsequent reduction of the nitrile group would then yield the desired propyl chain. The stereoselectivity of this alkylation can be influenced by the choice of chiral auxiliaries or catalysts.

A representative reaction is the alkylation of benzyl cyanide with an appropriate electrophile, which can be performed under phase-transfer catalysis (PTC) conditions. researchgate.net

Reactant 1 Reactant 2 Catalyst/Base Product
Benzyl cyanide1,2-DibromoethaneTetrabutylammonium bromide (TBAB) / aq. NaOH2-Phenyl-4-bromobutanenitrile

Grignard reagents are versatile tools for the formation of carbon-carbon bonds. masterorganicchemistry.comdoubtnut.commasterorganicchemistry.com In the context of synthesizing the 2-phenylpropyl skeleton, a Grignard reagent can be added to a suitable carbonyl compound. For instance, the addition of a methylmagnesium halide to phenylacetaldehyde would yield 1-phenylpropan-2-ol. doubtnut.com This alcohol could then be converted to the corresponding bromide, providing a precursor for the introduction of the amino and bromo functionalities.

The reaction of a Grignard reagent with an aldehyde or ketone is a classic method for alcohol synthesis, which can be further functionalized. leah4sci.com

Grignard Reagent Carbonyl Compound Intermediate Product Final Alcohol
Methylmagnesium bromidePhenylacetaldehydeMagnesium alkoxide1-Phenylpropan-2-ol
Phenylmagnesium bromidePropionaldehydeMagnesium alkoxide1-Phenylpropan-1-ol

Carbon-Nitrogen Bond Formation

The introduction of the benzylmethylamino group is a crucial step in the synthesis. Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. mdma.chmdma.ch This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In a potential synthesis of the target molecule, 2-phenylpropanal could be reacted with N-benzylmethylamine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation, to directly form N-benzyl-N-methyl-2-phenylpropan-1-amine. mdma.ch This approach offers a direct and often high-yielding route to the desired tertiary amine.

Carbonyl Compound Amine Reducing Agent Product
2-PhenylpropanalN-benzylmethylamineSodium cyanoborohydrideN-benzyl-N-methyl-2-phenylpropan-1-amine
Phenyl-2-propanoneN-benzylmethylamineH₂, Pd/CN-benzylmethamphetamine

This method is particularly advantageous as it can often be performed as a one-pot reaction, simplifying the synthetic procedure.

Halogenation Strategies for Selective Bromination

The introduction of a bromine atom at a specific position on an alkyl chain, as required for this compound, necessitates a selective halogenation strategy. The choice of brominating agent and reaction conditions is critical to control the position and degree of halogenation, avoiding unwanted side reactions such as bromination of the aromatic rings.

For the selective bromination of an alkyl side chain, common methods include the conversion of a pre-existing functional group, such as a hydroxyl group, into a bromide. Reagents like phosphorus tribromide (PBr₃) or combinations like N-bromosuccinimide (NBS) with triphenylphosphine (PPh₃) are effective for this transformation. This approach offers excellent regiochemical control, as the position of the bromine is predetermined by the position of the alcohol in the precursor molecule.

Alternatively, if the target position is activated, such as an allylic or benzylic position, radical bromination using NBS with a radical initiator (e.g., AIBN or light) can be employed. However, for a non-activated secondary carbon on a propyl chain, this method may lack selectivity.

In the context of aromatic analogues, electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Reagents such as elemental bromine (Br₂), often with a Lewis acid catalyst, or N-bromosuccinimide (NBS) can be used. nih.govorganic-chemistry.org The regioselectivity is governed by the electronic nature of the substituents already present on the aromatic ring. For activated aromatic compounds like phenols, highly para-selective monobromination can be achieved using reagents like tetraalkylammonium tribromides or NBS in specific solvent systems like methanol, sometimes with an acid catalyst like p-toluenesulfonic acid (pTsOH) to enhance selectivity. nih.govmdpi.com

Table 3: Common Reagents for Selective Bromination
ReagentSubstrate TypeSelectivity/ApplicationCitations
N-Bromosuccinimide (NBS)Activated Aromatics (Phenols), Alkenes, AlkylsRegioselective ortho/para-bromination of activated arenes; Allylic/benzylic bromination. nih.govorganic-chemistry.orgmdpi.com
Ammonium Bromide / Oxone®Activated AromaticsMild and regioselective monobromination. organic-chemistry.orgsemanticscholar.org
Phosphorus Tribromide (PBr₃)Primary/Secondary AlcoholsConversion of -OH to -Br via S_N2 mechanism.
Benzyltriphenylphosphonium TribromidePhenolsMild reagent for selective mono-, di-, or tri-bromination of phenols. researchgate.net

Green Chemistry Principles in this compound Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. This involves designing synthetic routes that are not only efficient but also safe, resource-efficient, and environmentally benign.

Utilization of Environmentally Benign Solvent Systems

Solvents account for a significant portion of the waste generated in chemical processes. The replacement of hazardous organic solvents with greener alternatives is a key aspect of green chemistry.

Supercritical carbon dioxide (scCO₂) has garnered significant attention as an environmentally benign solvent for chemical synthesis nasa.gov. It is non-toxic, non-flammable, and readily available. Its properties, such as density and solvent power, can be tuned by adjusting temperature and pressure. Importantly, scCO₂ can also act as a temporary protecting group for amines by reversibly forming carbamic acids, which can be beneficial in certain catalytic reactions researchgate.net. This dual role as both solvent and protecting group can simplify synthetic procedures and reduce waste. The application of scCO₂ in reactions involving amines, such as those required for the synthesis of this compound, offers a promising avenue for developing greener synthetic protocols epa.govnih.gov.

Other green solvent options include water, ionic liquids, and bio-derived solvents. The choice of solvent depends on the specific reaction conditions and the solubility of the reactants and catalysts.

Green SolventKey AdvantagesPotential Application in Synthesis
Supercritical CO₂Non-toxic, non-flammable, tunable properties, can act as a temporary protecting group for amines.Rhodium-catalyzed hydroaminomethylation and other reactions involving amine substrates.
WaterAbundant, non-toxic, non-flammable.Reactions where reactants and catalysts have sufficient water solubility.
Ionic LiquidsLow volatility, high thermal stability.Can serve as both solvent and catalyst in certain transformations.

This table summarizes the advantages of selected green solvents and their potential applicability in the synthesis of the target compound.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently atoms from the reactants are incorporated into the final desired product rsc.org. A reaction with high atom economy generates minimal waste. Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions are less so scranton.edu. The E-factor, which is the ratio of the mass of waste to the mass of product, is another useful metric for evaluating the environmental impact of a chemical process.

Catalytic Reactions: As discussed in section 2.3.2.2, using catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy.

Reaction Optimization: Systematically optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time can lead to higher yields and reduced by-product formation.

For example, a hypothetical synthesis of the target compound could be designed to maximize atom economy by utilizing a catalytic asymmetric addition of a benzylamine equivalent to a cinnamaldehyde derivative, followed by a highly selective bromination step.

Illustrative Atom Economy Calculation:

Consider a hypothetical addition reaction for the synthesis of a precursor to the target molecule:

Cinnamaldehyde + Benzylmethylamine → N-benzyl-N-methyl-3-phenyl-3-aminopropanal

Molecular Weight of Cinnamaldehyde (C₉H₈O) = 132.16 g/mol Molecular Weight of Benzylmethylamine (C₈H₁₁N) = 121.18 g/mol Molecular Weight of Product (C₁₇H₁₉NO) = 253.34 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (253.34 / (132.16 + 121.18)) x 100 = (253.34 / 253.34) x 100 = 100%

Retrosynthetic Analysis and Disconnection Strategies for Benzyl 3 Bromo 2 Phenylpropyl Methylamine

Primary Disconnections Leading to Readily Available Precursors

The initial step in the retrosynthetic analysis of Benzyl(3-bromo-2-phenylpropyl)methylamine involves identifying the most logical bond disconnections that lead to simplified and readily available precursors. Given the structure of the target molecule, the most apparent disconnections are at the carbon-nitrogen (C-N) bonds of the tertiary amine.

C-N Bond Disconnection:

A primary disconnection strategy involves breaking the C-N bonds associated with the benzyl (B1604629) and methyl groups. This approach simplifies the molecule into a primary amine precursor, 3-bromo-2-phenylpropan-1-amine, and the corresponding benzyl and methyl halides. This is a logical approach as the formation of C-N bonds through nucleophilic substitution is a fundamental and well-established transformation in organic chemistry.

A further disconnection of the 3-bromo-2-phenylpropan-1-amine precursor can be envisioned. A C-C bond disconnection is less favorable in this instance due to the complexity of the resulting synthons. Instead, a functional group interconversion (FGI) approach is more strategic. The primary amine can be retrosynthetically derived from a more stable precursor such as an alcohol or a nitrile. For instance, the amine can be obtained from the corresponding alcohol, 3-bromo-2-phenylpropan-1-ol, which in turn can be synthesized from precursors like 2-phenyl-1,3-propanediol. google.comchemicalbook.comgoogle.comwipo.intprepchem.com

The following table summarizes the key precursors identified through these primary disconnections:

PrecursorChemical FormulaAvailability
3-bromo-2-phenylpropan-1-olC9H11BrOAvailable from specialty chemical suppliers. lookchem.comnih.gov
Benzyl bromideC7H7BrReadily available
Methyl iodideCH3IReadily available
2-phenyl-1,3-propanediolC9H12O2Commercially available. google.comchemicalbook.comgoogle.comwipo.intprepchem.com

Strategic Analysis of the Benzyl, Brominated Phenylpropyl, and Methylamine (B109427) Substructures

A deeper analysis of the target molecule's substructures—the benzyl group, the brominated phenylpropyl backbone, and the methylamine moiety—reveals several strategic considerations for the synthesis.

The benzyl group serves as a protecting group for the amine as well as a key structural component. Its introduction can be achieved via benzylation of a primary or secondary amine precursor using benzyl halide. This is a robust and high-yielding reaction.

The brominated phenylpropyl substructure is the core of the molecule and contains a stereocenter at the C2 position. The presence of the bromine atom at the C3 position suggests a precursor with a hydroxyl group at this position, which can be converted to the bromide via a substitution reaction. A plausible precursor is 2-phenyl-1,3-propanediol, which can be selectively monobrominated. google.comchemicalbook.comgoogle.comwipo.intprepchem.com The stereochemistry at the C2 position is a critical consideration and will be addressed in the context of chiral synthesis strategies.

The methylamine substructure can be introduced in a stepwise manner. For instance, the primary amine precursor (3-bromo-2-phenylpropan-1-amine) can first be benzylated, followed by methylation to yield the final tertiary amine. The order of these steps can be crucial to avoid side reactions and to control the selectivity of the alkylation.

Computer-Assisted Retrosynthesis for Complex Analogues and Route Planning

For more complex analogues of this compound or for optimizing synthetic routes, computer-assisted retrosynthesis (CAR) tools can be invaluable. shenvilab.orgnih.govresearchgate.net Software platforms such as SYNTHIA™, ASKCOS, and AiZynthFinder utilize extensive databases of chemical reactions and sophisticated algorithms to propose multiple retrosynthetic pathways. selectscience.net

The general workflow for using such a tool would involve:

Inputting the Target Molecule: The structure of this compound or a more complex analogue is drawn or imported into the software.

Defining Search Parameters: The user can set various parameters to guide the search, such as specifying preferred starting materials, excluding certain reaction types, or setting a maximum number of synthetic steps.

Pathway Generation and Analysis: The software then generates a tree of possible retrosynthetic disconnections and corresponding synthetic precursors. shenvilab.org These pathways are often ranked based on criteria like predicted yield, cost of starting materials, and reaction feasibility. nih.gov

For a molecule like the target, a CAR tool could explore a wider range of disconnections beyond the intuitive C-N bond breaks. It might identify alternative routes involving rearrangements, ring-opening reactions of cyclic precursors, or less common bond formations, potentially leading to more innovative and efficient syntheses. bohrium.com

Chiral Pool and Auxiliary-Based Retrosynthetic Pathways for Stereodefined Targets

The presence of a stereocenter at the C2 position of the phenylpropyl backbone necessitates a stereocontrolled synthetic approach to obtain enantiomerically pure this compound. Two powerful strategies for achieving this are chiral pool synthesis and the use of chiral auxiliaries.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgresearchgate.net For the target molecule, a potential chiral pool precursor could be an amino acid like phenylalanine. The stereocenter of the amino acid could be incorporated as the C2 stereocenter of the final product. For example, (S)-phenylalanine could be converted to (S)-2-amino-3-phenyl-1-propanol, which could then be further functionalized.

Another potential chiral precursor is (S)-3-bromo-2-phenylpropan-1-ol, which is available from some suppliers and can be used to introduce the desired stereochemistry. lookchem.com

Chiral Auxiliary-Based Synthesis: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral precursor to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor like phenylacetic acid. Subsequent alkylation and reduction steps, guided by the chiral auxiliary, would lead to the formation of the desired enantiomer of the 2-phenylpropyl backbone. The auxiliary would then be cleaved and could potentially be recycled.

The following table outlines potential chiral precursors and auxiliaries:

StrategyPrecursor/AuxiliaryPotential Application
Chiral Pool(S)-PhenylalanineSource of the C2 stereocenter.
Chiral Pool(S)-3-bromo-2-phenylpropan-1-olDirect precursor with the desired stereochemistry. lookchem.com
Chiral AuxiliaryEvans oxazolidinonesTo direct the stereoselective alkylation of a phenylacetic acid derivative. wikipedia.org

By employing these advanced retrosynthetic strategies, chemists can devise logical and efficient pathways for the synthesis of complex molecules like this compound, with precise control over stereochemistry.

Mechanistic Investigations of Reactions Involving Benzyl 3 Bromo 2 Phenylpropyl Methylamine

Elucidation of Reaction Pathways for Synthetic Transformations

The synthetic preparation of Benzyl(3-bromo-2-phenylpropyl)methylamine typically involves a nucleophilic substitution reaction. One plausible pathway is the reaction of N-benzylmethylamine with a suitable 3-bromo-2-phenylpropyl halide. The mechanism of this transformation would likely follow an S(_N)2 pathway, where the nitrogen atom of N-benzylmethylamine acts as the nucleophile, attacking the carbon bearing the leaving group (e.g., another halogen) and displacing it in a concerted step.

Intramolecular reactions of this compound are also of significant mechanistic interest. Given the presence of a nucleophilic nitrogen and an electrophilic carbon bearing a bromine atom, intramolecular cyclization to form a four-membered azetidinium ring is a potential reaction pathway. This transformation would proceed via an intramolecular S(_N)2 reaction. The feasibility of this pathway would depend on the conformational preferences of the molecule that allow the nucleophilic nitrogen to approach the electrophilic carbon from the backside, relative to the bromine leaving group.

Neighboring group participation by the phenyl group is another important mechanistic possibility in nucleophilic substitution reactions of this compound. libretexts.orgscribd.commugberiagangadharmahavidyalaya.ac.inwikipedia.org The π-electrons of the phenyl ring can act as an internal nucleophile, displacing the bromide to form a transient phenonium ion intermediate. Subsequent attack by an external nucleophile would then lead to the final product. This pathway often results in retention of stereochemistry and can significantly enhance the reaction rate, a phenomenon known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.in The formation of a phenonium ion has been supported by stereochemical outcomes in related systems. scribd.com

Transition State Analysis in Catalyzed Reactions

While specific transition state analyses for catalyzed reactions involving this compound are not documented in the literature, theoretical calculations are a powerful tool for understanding such processes. e3s-conferences.org For a potential palladium-catalyzed cross-coupling reaction, for instance, computational chemistry could be employed to model the transition states of the key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Such analyses provide insights into the geometry and energy of the transition states, helping to rationalize the observed reactivity and selectivity. Automated transition state search methods using chemical dynamics simulations can be a valuable approach for complex reaction landscapes. rsc.org

In the context of the aforementioned intramolecular cyclization, transition state calculations could determine the activation energy barrier for the formation of the azetidinium ring. These calculations would likely model the approach of the nitrogen nucleophile to the carbon-bromine bond, revealing the geometry of the transition state and the degree of bond formation and bond breaking at this critical point.

For reactions involving neighboring group participation, transition state analysis would focus on the formation of the phenonium ion. The calculations would model the interaction of the phenyl π-system with the electrophilic carbon center as the C-Br bond breaks. The energy of this transition state, relative to the ground state, would determine the rate of this pathway compared to a direct S(_N)2 displacement by an external nucleophile.

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on both the benzyl (B1604629) and phenyl rings of this compound is expected to have a profound impact on its reactivity and the selectivity of its reactions.

Substituents on the Phenyl Group:

Electron-donating groups (e.g., alkoxy, alkyl) on the phenyl ring would increase the electron density of the π-system. This would enhance the ability of the phenyl group to act as a neighboring group, potentially accelerating the formation of a phenonium ion intermediate.

Electron-withdrawing groups (e.g., nitro, cyano) would have the opposite effect, decreasing the nucleophilicity of the phenyl ring and disfavoring neighboring group participation. In such cases, direct intermolecular or intramolecular S(_N)2 reactions might become the dominant pathways.

The following table summarizes the expected effect of phenyl ring substituents on the rate of reactions involving neighboring group participation:

SubstituentElectronic EffectExpected Impact on NGP Rate
-OCH₃Electron-donatingIncrease
-CH₃Electron-donatingIncrease
-HNeutralBaseline
-ClElectron-withdrawingDecrease
-NO₂Strongly electron-withdrawingSignificant Decrease

Substituents on the Benzyl Group:

Substituents on the benzyl group would primarily influence the nucleophilicity of the nitrogen atom through inductive effects.

Electron-donating groups would increase the electron density on the nitrogen, making it a stronger nucleophile and thus accelerating the rate of both intermolecular and intramolecular S(_N)2 reactions.

Electron-withdrawing groups would decrease the nucleophilicity of the nitrogen, slowing down these reactions.

Theoretical and Computational Chemistry Studies of Benzyl 3 Bromo 2 Phenylpropyl Methylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods, grounded in the principles of quantum mechanics, allow for the detailed characterization of molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior.

Electronic Structure Characterization, including Density Functional Theory (DFT) and Ab Initio Methods

The electronic structure of Benzyl(3-bromo-2-phenylpropyl)methylamine can be meticulously investigated using a variety of quantum chemical methods. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. nih.govresearchgate.netresearchgate.net For a molecule of this size, these methods can be computationally demanding but offer high accuracy.

Density Functional Theory (DFT) presents a computationally more tractable yet highly effective alternative. nih.govresearchgate.netaun.edu.eg DFT methods, with functionals like B3LYP and PW91P86, model the electron correlation by approximating the exchange-correlation functional. researchgate.net These calculations can elucidate the distribution of electron density, identify regions of high or low electron density, and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For substituted amphetamines, DFT studies have shown that substituents can significantly influence the electron density distribution, particularly around the nitrogen atom, which in turn affects their biological activities. researchgate.net

Table 1: Representative Quantum Chemical Methods for Electronic Structure Analysis

Method TypeSpecific MethodKey AdvantagesTypical Application
Ab InitioHartree-Fock (HF)Computationally less expensive than post-HF methods.Initial geometry optimization, wavefunction analysis.
Ab InitioMøller-Plesset (MP2)Includes electron correlation for higher accuracy.More accurate energy and property calculations.
Density Functional Theory (DFT)B3LYPGood balance of accuracy and computational cost.Geometry optimization, electronic properties, frequencies.
Density Functional Theory (DFT)PW91P86Another widely used functional for various systems.Cross-validation of results from other functionals.

Conformer Analysis and Energetic Stability

The flexibility of the propyl chain and the rotations around the various single bonds in this compound give rise to multiple possible conformations. Understanding the relative stabilities of these conformers is crucial, as the molecule's biological activity is often tied to a specific three-dimensional shape. nih.gov

Conformational analysis is typically performed by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point. This process generates a potential energy surface, the minima of which correspond to stable conformers. nih.gov Quantum chemical methods, particularly DFT, are employed to optimize the geometry of each identified conformer and calculate its relative energy. researchgate.net The results of such analyses for similar molecules, like N-benzylphenethylamines, have highlighted how different conformers can present distinct orientations of key pharmacophoric groups, which can impact receptor binding. nih.gov It is often found that only a few low-energy conformers are significantly populated at room temperature according to the Boltzmann distribution. researchgate.net

Prediction of Spectroscopic Properties, such as Vibrational Frequencies

Computational methods can predict various spectroscopic properties, with vibrational (infrared and Raman) spectroscopy being among the most common. researchgate.netdtic.mil By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, upon diagonalization, yields the harmonic vibrational frequencies and their corresponding normal modes. researchgate.net

DFT calculations have been shown to provide reliable predictions of vibrational spectra for a wide range of organic molecules, including tertiary amines and molecules with phenyl groups. dtic.milnih.gov While there is often a systematic overestimation of the frequencies due to the harmonic approximation and basis set limitations, these can be corrected using empirical scaling factors. dtic.mil The predicted spectrum for this compound would show characteristic peaks corresponding to C-H stretches of the aromatic rings, C-N stretching, and various bending modes, which can be used to interpret experimental infrared spectra.

Table 2: Predicted Vibrational Frequency Ranges for Key Functional Groups (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
C-NStretching1250 - 1020
C-BrStretching680 - 515
Phenyl RingC=C Stretching1600 - 1450

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static structures and their relative energies, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.comnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape in a simulated environment that can include solvent molecules. mdpi.comresearchgate.net

For this compound, an MD simulation would reveal how the molecule flexes, bends, and transitions between different conformations. mdpi.com This is particularly important for understanding how the molecule might adapt its shape upon approaching a biological target. researchgate.net By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the pathways for transitioning between them, providing a more comprehensive understanding of the molecule's flexibility and preferred shapes in solution.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgfrontiersin.orgnih.gov For this compound, this could involve modeling its synthesis or its metabolic degradation pathways. nih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the energetic maxima along the reaction coordinate, and calculate the activation energies. nih.govresearchgate.net

DFT calculations are commonly used to locate transition states and compute reaction energy profiles. nih.govresearchgate.net For instance, the synthesis of this molecule might involve nucleophilic substitution reactions, and computational modeling could help in understanding the stereochemical outcome and the factors influencing the reaction rate. rsc.org Similarly, modeling potential metabolic reactions, such as N-demethylation or oxidation, can predict the formation of metabolites. nih.gov

Predictive Computational Approaches for Derivative Design and Structure-Activity Relationships

Computational methods are extensively used in drug discovery to design new molecules with improved properties and to understand the relationship between a molecule's structure and its biological activity (Structure-Activity Relationships, SAR). biomolther.orgnih.gov For this compound, these approaches can be used to predict how modifications to its structure would affect its properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com These models often use molecular descriptors calculated from the 3D structure of the molecules, such as steric, electronic, and hydrophobic properties. By establishing a robust QSAR model for a class of compounds including this compound, it would be possible to predict the activity of novel, yet-to-be-synthesized derivatives. mdpi.com This predictive capability can significantly accelerate the process of identifying new lead compounds with enhanced potency or selectivity. nih.gov Docking simulations can also be employed to predict how derivatives might bind to a specific protein target, providing a structural basis for SAR. biomolther.org

Advanced Spectroscopic Characterization Methodologies for Benzyl 3 Bromo 2 Phenylpropyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful technique for determining the precise molecular structure of Benzyl(3-bromo-2-phenylpropyl)methylamine in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information about the types and numbers of protons and carbons in the molecule. However, for an unambiguous assignment of all signals in a molecule with multiple aromatic and aliphatic regions, two-dimensional (2D) NMR experiments are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton. The aromatic protons of the benzyl (B1604629) and phenyl groups are expected to appear in the downfield region (typically δ 7.0-7.5 ppm). The aliphatic protons of the propyl chain, the benzylic methylene (B1212753) group, and the N-methyl group would resonate in the upfield region (typically δ 2.0-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The aromatic carbons would appear between δ 120-145 ppm, while the aliphatic carbons would be found in the δ 20-70 ppm range.

Correlation Spectroscopy (COSY): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the propyl chain (H2 with H3a and H3b), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation). columbia.edu This is crucial for assigning each carbon signal based on its corresponding, and more easily assigned, proton signal. For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_ and ³J_CH_). columbia.edu This information is vital for piecing together the molecular skeleton. Key HMBC correlations would include the N-methyl protons correlating to the benzylic carbon and C1 of the propyl chain, and the benzylic protons correlating to the carbons of their attached phenyl ring.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (H-H)Key HMBC Correlations (H to C)
N-CH₃~2.3~42-N-CH₂-Ph, C1
N-CH₂-Ph~3.6 (2H)~60-N-CH₃, C1, Benzyl C-ipso, Benzyl C-ortho
C1-H₂~2.7-2.9 (2H)~58C2-HN-CH₃, N-CH₂-Ph, C2, C3
C2-H~3.2-3.4~45C1-H₂, C3-H₂C1, C3, Phenyl C-ipso, Phenyl C-ortho
C3-H₂~3.5-3.7 (2H)~38C2-HC1, C2
Phenyl-H (C2-Ph)~7.2-7.4 (5H)~127-142Phenyl protons to each otherC2, Phenyl C-ipso
Benzyl-H (N-CH₂-Ph)~7.2-7.4 (5H)~127-140Benzyl protons to each otherN-CH₂-Ph, Benzyl C-ipso

This compound possesses a stereocenter at the C2 position of the propyl chain. The determination of its absolute or relative configuration is critical. While NMR cannot determine the absolute configuration without chiral derivatizing agents, it can be used to determine the relative stereochemistry in diastereomeric mixtures.

A key technique for this is the Nuclear Overhauser Effect (NOE) experiment (e.g., NOESY or ROESY). NOE detects through-space interactions between protons that are close to each other, typically within 5 Å. By irradiating specific protons and observing which other protons show an enhanced signal, one can deduce their spatial proximity. For instance, in a specific conformation, an NOE correlation between the C2 proton and protons on the N-benzyl group could help to define the molecule's preferred conformation and relative orientation of its substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of this compound. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) of almost equal intensity, separated by two mass units.

FormulaIsotopeCalculated Exact Mass (m/z)
C₁₇H₂₁⁷⁹BrN⁺[M+H]⁺ (with ⁷⁹Br)318.0852
C₁₇H₂₁⁸¹BrN⁺[M+H+2]⁺ (with ⁸¹Br)320.0832

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments provides detailed structural information. nih.govnih.gov The fragmentation of this compound is expected to follow pathways characteristic of N-benzylamines and phenethylamines.

A primary and highly favorable fragmentation pathway is the benzylic cleavage, resulting in the formation of a stable tropylium (B1234903) ion or a benzyl cation.

Proposed Key Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of HBr: Elimination of a hydrogen bromide molecule from the parent ion can occur, leading to a fragment at m/z [M+H-81]⁺.

Alpha-Cleavage: Cleavage of the C1-C2 bond adjacent to the nitrogen atom can lead to the formation of an iminium ion. This would result in a fragment containing the N-benzyl-N-methyl portion.

Formation of Phenylpropyl Cation: Cleavage can also result in a brominated phenylpropyl fragment ion.

The following table outlines the expected major fragments in the tandem mass spectrum.

m/z (for ⁷⁹Br)Proposed Fragment IonPathway
318[C₁₇H₂₁⁷⁹BrN]⁺Precursor Ion ([M+H]⁺)
227[C₁₇H₂₀N]⁺Loss of HBr
134[C₉H₁₂N]⁺Iminium ion from cleavage of C2-C3 bond and loss of bromophenyl group
91[C₇H₇]⁺Tropylium/benzyl cation from benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

For this compound, the IR spectrum would confirm the presence of its key functional groups:

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Bending: Characteristic absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the phenyl rings.

C-N Stretch: The stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com As a tertiary amine, this compound will not show the N-H stretching bands that are characteristic of primary and secondary amines. wpmucdn.comspectroscopyonline.com

C-Br Stretch: The carbon-bromine bond absorption is typically found in the fingerprint region, at lower wavenumbers, usually between 500-690 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group Confirmed
Aromatic C-H Stretch3020 - 3100Benzyl and Phenyl Rings
Aliphatic C-H Stretch2850 - 2960Propyl, Benzyl-CH₂, and Methyl groups
Aromatic C=C Bending1450 - 1600Benzyl and Phenyl Rings
C-N Stretch1020 - 1250Tertiary Amine
C-H Bending1350 - 1480Aliphatic groups
C-Br Stretch500 - 690Bromo-propyl group

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination in Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful analytical technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light, a property inherent to non-superimposable mirror-image structures (enantiomers). For a molecule like this compound, which possesses a chiral center, ECD spectroscopy can be a valuable tool for determining the enantiomeric excess (ee) of a sample. However, the direct application of ECD to this compound is challenging due to the absence of strong chromophores that absorb in the accessible ultraviolet-visible (UV-Vis) region. The phenyl group is the primary chromophore, but its electronic transitions are often weak and may not produce a sufficiently intense ECD signal for accurate quantification.

To overcome this limitation, a common and effective strategy is the derivatization of the amine functional group to introduce a new, strongly absorbing chromophore. This process involves reacting the chiral amine with a carefully selected achiral reagent to form a new chiral derivative with enhanced chiroptical properties. The resulting derivative's ECD spectrum is then measured, where the intensity of the signal is directly proportional to the concentration difference between the two enantiomers, allowing for the precise determination of enantiomeric excess.

A well-established method for the chiroptical analysis of chiral primary and secondary amines involves their conversion into imines or coordination complexes. nih.gov For instance, a chiral amine can be condensed with an aldehyde that contains a suitable chromophore. The resulting chiral imine can then be analyzed directly, or it can be further complexed with a metal ion to create a species with strong and distinct ECD signals, often arising from metal-to-ligand charge-transfer (MLCT) bands. nih.govnih.gov

One such approach involves the in situ assembly of an octahedral Fe(II) complex. nih.gov In this methodology, a chiral primary amine is reacted with a chromophoric aldehyde, such as 2-formyl-3-hydroxypyridine. This reaction forms a chiral imine, which then complexes with Fe(II) ions to generate diastereomeric octahedral complexes. These complexes are CD-active in both the UV and visible regions of the spectrum. nih.gov The CD signals in the visible region, originating from the MLCT bands, are particularly useful for determining the enantiomeric excess of the initial amine with a high degree of accuracy. nih.gov

To illustrate this principle, consider the analogous chiral primary amine, 1-phenylethylamine (B125046). While specific data for this compound is not available in the literature, the derivatization and subsequent ECD analysis of 1-phenylethylamine provides a clear and relevant example of the methodology. The enantiomers of 1-phenylethylamine are first derivatized, and then the ECD spectra of samples with varying enantiomeric excess are recorded.

A calibration curve can be constructed by plotting the observed ellipticity (in millidegrees, mdeg) at a specific wavelength against the known enantiomeric excess of a series of standards. This linear relationship then allows for the determination of the enantiomeric excess of an unknown sample by measuring its ellipticity.

The following interactive data table presents hypothetical yet representative data for the determination of the enantiomeric excess of a chiral amine derivative using ECD spectroscopy. The data is based on the principles outlined in the literature for similar compounds. nih.gov

Interactive Data Table: Enantiomeric Excess Determination by ECD Spectroscopy

Select an enantiomer from the dropdown menu to view the corresponding data. The table and chart will update to show the linear relationship between enantiomeric excess and the measured ECD signal.

Enantiomeric Excess (%)Observed Ellipticity (mdeg) at λmax

The research findings indicate that for many chiral amines, the relationship between enantiomeric excess and the magnitude of the CD signal is linear, which is a prerequisite for accurate quantitative analysis. nih.gov This linearity allows for the straightforward calculation of the enantiomeric purity of a sample of unknown composition. The sign of the Cotton effect in the ECD spectrum can often be correlated with the absolute configuration of the chiral center, providing further valuable stereochemical information.

Synthesis and Exploration of Benzyl 3 Bromo 2 Phenylpropyl Methylamine Derivatives and Analogues

Structural Modification Strategies

The chemical architecture of Benzyl(3-bromo-2-phenylpropyl)methylamine allows for a variety of structural modifications. These can be broadly categorized into alterations of the halogen, changes to the carbon backbone, and variations at the nitrogen atom.

Alterations of the Halogen Moiety

The bromine atom in this compound serves as a synthetically useful handle for introducing other halogens, thereby modulating the compound's properties. The Finkelstein reaction, a classic SN2 reaction, is a well-established method for halogen exchange. nih.govnih.gov This reaction is typically driven to completion by the precipitation of the insoluble sodium salt of the leaving halide in a solvent like acetone (B3395972).

For instance, treatment of the parent bromo compound with sodium iodide in acetone would yield the corresponding iodo-analogue. Similarly, the chloro- and fluoro-analogues can be synthesized using appropriate halide sources, such as other alkali metal halides, potentially with the aid of crown ethers to enhance the solubility and reactivity of the nucleophilic halide. harvard.edu The reactivity for this SN2 displacement is expected to be favorable at the primary carbon bearing the bromine.

Table 1: Hypothetical Halogen Exchange Reactions on this compound

Starting MaterialReagentsProduct
This compoundNaI, acetoneBenzyl(3-iodo-2-phenylpropyl)methylamine
This compoundNaCl, acetoneBenzyl(3-chloro-2-phenylpropyl)methylamine
This compoundKF, crown ether, acetonitrileBenzyl(3-fluoro-2-phenylpropyl)methylamine

These modifications are expected to influence the lipophilicity, metabolic stability, and binding interactions of the resulting molecules.

Modifications of the Phenylpropyl Carbon Skeleton

The phenylpropyl carbon skeleton offers two primary sites for modification: the phenyl ring and the propyl chain.

Phenyl Ring Substitutions: The aromatic ring can be functionalized with a variety of substituents to probe electronic and steric effects. This can be achieved either by starting with substituted phenylalanines or their derivatives in the initial synthesis or by direct functionalization of the phenyl ring in a later step, although the latter can be challenging due to regioselectivity issues. A more practical approach involves the synthesis from appropriately substituted precursors. For example, starting from 4-chlorophenylalanine would lead to a derivative with a chloro-substituent on the phenyl ring. A wide array of substituted phenylalanines are commercially available or can be synthesized, allowing for the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃).

Propyl Chain Modifications: Alterations to the propyl chain, such as the introduction of alkyl groups at the C1 or C2 positions, would require a more involved synthetic strategy, likely starting from different precursors altogether. For example, homologation of the propyl chain to a butyl chain would necessitate starting with a correspondingly longer amino alcohol precursor.

Table 2: Examples of Derivatives with Modified Phenylpropyl Skeletons

Derivative NameModification
Benzyl(3-bromo-2-(4-chlorophenyl)propyl)methylamineChloro-substitution on the phenyl ring
Benzyl(3-bromo-2-(4-methoxyphenyl)propyl)methylamineMethoxy-substitution on the phenyl ring
Benzyl(3-bromo-2-(naphthalen-2-yl)propyl)methylaminePhenyl ring replaced with a naphthyl group

Variations at the Amine Nitrogen Atom

The secondary amine in the parent compound is a key site for introducing diversity. N-alkylation and N-arylation reactions are common methods to achieve this. nih.govresearchgate.netresearchgate.net

N-Alkylation: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl, butyl) or more complex side chains. This is typically achieved by reductive amination of the corresponding primary amine (N-benzyl-3-bromo-2-phenylpropylamine) with an appropriate aldehyde or ketone, or by direct alkylation of the secondary amine using an alkyl halide in the presence of a base.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting the secondary amine with an aryl halide in the presence of a palladium or copper catalyst.

Table 3: Representative N-Substituted Derivatives of this compound

Derivative NameN-SubstituentsSynthetic Method
Benzyl(3-bromo-2-phenylpropyl)ethylamineBenzyl (B1604629), EthylReductive amination or N-alkylation
Dibenzyl(3-bromo-2-phenylpropyl)amineBenzyl, BenzylN-alkylation
(3-Bromo-2-phenylpropyl)methyl(phenyl)amineMethyl, PhenylBuchwald-Hartwig amination

These modifications can significantly alter the basicity, steric bulk, and potential for hydrogen bonding of the amine, which can have a profound impact on its biological activity.

Synthesis and Characterization of Stereoisomeric Derivatives

This compound possesses a stereocenter at the C2 position of the propyl chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-Benzyl(3-bromo-2-phenylpropyl)methylamine. The synthesis of enantiomerically pure forms is crucial as different stereoisomers often exhibit distinct biological activities.

Asymmetric synthesis of these derivatives can be achieved by several routes. One common approach involves the use of a chiral auxiliary. For example, starting with a chiral amino alcohol, such as (R)- or (S)-phenylalaninol, and carrying it through a synthetic sequence can lead to the desired enantiomerically pure product. google.com Alternatively, stereoselective reduction of a suitable ketone precursor using a chiral reducing agent can establish the stereocenter.

Once synthesized, the separation and characterization of these stereoisomers are essential. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for separating enantiomers and determining their enantiomeric excess (ee). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can be used to distinguish between diastereomers if a second stereocenter is introduced.

Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse compound libraries for high-throughput screening. nih.govcam.ac.uknih.gov A DOS approach starting from a common intermediate derived from the this compound scaffold could rapidly generate a library of analogues with variations at multiple positions.

A plausible DOS strategy would involve the synthesis of a key intermediate, for example, N-benzyl-3-hydroxy-2-phenylpropylamine, which can then be subjected to a series of branching reaction pathways. For instance, the hydroxyl group could be converted to various leaving groups for subsequent nucleophilic substitution with a range of nucleophiles (e.g., azides, thiols, cyanides), while the secondary amine could be acylated, alkylated, or arylated with a diverse set of reagents. This approach allows for the generation of a library with significant skeletal and appendage diversity.

Parallel Synthesis Approaches for Compound Collections

Parallel synthesis techniques are well-suited for the efficient generation of large, focused libraries of compounds for structure-activity relationship (SAR) studies. uniroma1.itrsc.org For the this compound scaffold, parallel synthesis can be employed to systematically explore the effect of different substituents at the key modification sites.

For example, a library of N-alkylated derivatives could be prepared in a parallel format by reacting the parent secondary amine with a diverse set of alkyl halides in a multi-well plate format. Similarly, a library of amides could be generated by reacting the secondary amine with a collection of acid chlorides or carboxylic acids using automated or semi-automated synthesis platforms. Solid-phase synthesis could also be employed, where the scaffold is attached to a resin, and subsequent chemical transformations are carried out in a parallel manner, followed by cleavage from the support to yield the final products. nih.govnih.gov This approach facilitates purification and handling of the library members.

Future Directions and Emerging Research Areas Pertaining to Benzyl 3 Bromo 2 Phenylpropyl Methylamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules like Benzyl(3-bromo-2-phenylpropyl)methylamine is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing in terms of safety, efficiency, and scalability.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, provides precise control over reaction parameters such as temperature, pressure, and mixing. This level of control can lead to higher yields, reduced reaction times, and improved product purity. For the synthesis of this compound, which involves potentially exothermic steps and the handling of reactive intermediates, flow chemistry offers a safer and more reproducible manufacturing process.

Automated synthesis platforms, often integrated with flow reactors, can further streamline the production of this compound. These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. The modular nature of many automated systems allows for rapid reconfiguration to explore a wide range of reaction conditions, facilitating the efficient development of robust and scalable synthetic protocols. The use of such platforms can also enable the creation of compound libraries for structure-activity relationship studies by systematically varying the substituents on the benzyl (B1604629) or phenyl rings.

Table 1: Comparison of Batch vs. Flow Chemistry for Amine Synthesis

ParameterBatch SynthesisFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and mixing.
Safety Higher risk with exothermic reactions and hazardous reagents.Enhanced safety due to small reaction volumes and better heat dissipation.
Scalability Scaling up can be challenging and may require re-optimization.Readily scalable by running the system for longer durations.
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction conditions.
Product Purity May require extensive purification.Often results in higher purity products, simplifying downstream processing.

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

Furthermore, ML models can be employed to predict the physicochemical properties and potential biological activities of derivatives of this compound, guiding the design of new compounds with desired characteristics. By integrating AI into the research and development process, chemists can accelerate the discovery of new applications for this and other complex molecules.

Table 2: Potential Applications of AI in the Synthesis of this compound

AI ApplicationDescriptionPotential Impact
Retrosynthesis Prediction AI algorithms propose multiple synthetic routes to the target molecule. engineering.org.cnFaster identification of efficient and novel synthetic pathways.
Reaction Outcome Prediction ML models predict the yield and potential byproducts of a chemical reaction. preprints.orgImproved reaction optimization and reduced experimental effort.
Property Prediction AI predicts physicochemical and biological properties of new derivatives.Accelerated discovery of compounds with desired functionalities.
Automated Synthesis Integration AI designs experiments that are then carried out by automated robotic systems. chemcopilot.comHigh-throughput screening of reaction conditions and rapid library synthesis.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to reactions that are more efficient, selective, and environmentally friendly. For the synthesis and derivatization of this compound, advancements in catalysis hold significant promise.

The formation of the carbon-nitrogen bond is a critical step in the synthesis of this amine. Research into advanced catalytic systems, including those based on copper and nickel, is providing new methods for C-N bond formation, even with sterically hindered molecules. nih.govrsc.org These catalysts could offer milder reaction conditions and higher yields for the synthesis of this compound and its analogues.

Furthermore, the presence of a stereocenter in the molecule opens up opportunities for asymmetric catalysis to produce enantiomerically pure forms of the compound. Chiral catalysts can selectively produce one enantiomer over the other, which is crucial for applications in pharmaceuticals and other life sciences where stereochemistry often dictates biological activity. iosrjournals.org

The bromine atom in this compound also serves as a handle for further functionalization through cross-coupling reactions. Novel catalytic systems for these reactions can enable the introduction of a wide variety of substituents at this position, allowing for the creation of a diverse library of derivatives for further study. Additionally, catalysts that can achieve selective halogenation at other positions on the molecule could provide access to new structural analogues with potentially unique properties. nih.gov

Table 3: Emerging Catalytic Strategies Relevant to this compound

Catalytic StrategyRelevance to this compoundPotential Advantages
Advanced C-N Coupling Catalysts Formation of the tertiary amine core structure. nih.govnih.govMilder reaction conditions, higher yields, and broader substrate scope.
Asymmetric Catalysis Enantioselective synthesis of the chiral amine. iosrjournals.orgnih.govAccess to single enantiomers for pharmacological and biological studies.
Selective Halogenation Introduction of bromine at specific positions. nih.govSynthesis of novel halogenated derivatives with tuned properties.
Cross-Coupling Reactions Functionalization of the C-Br bond.Creation of diverse molecular libraries for screening and development.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Benzyl(3-bromo-2-phenylpropyl)methylamine, and how can reaction conditions be optimized for high purity?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution, where benzylamine reacts with 3-bromo-2-phenylpropyl bromide under basic conditions (e.g., NaOH or K₂CO₃). Alternative methods may involve reductive amination or alkylation of pre-functionalized intermediates.
  • Optimization Strategies :

  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like elimination.
  • Catalyst Selection : Phase-transfer catalysts improve reaction efficiency in biphasic systems.
  • Purification : Use preparative HPLC with mobile phases optimized for polarity (e.g., methanol/water gradients) . Metal-organic frameworks (MOFs) can enhance separation efficiency for amine-containing compounds .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (δ 7.2–7.5 ppm) and bromine-induced splitting patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (318.3 g/mol) and isotopic patterns from bromine .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases with methylamine additives improve peak resolution .
  • Reference Data : Cross-check spectral libraries from authoritative sources like NIST .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Experimental Methods :

  • Gravimetric Analysis : Measure saturation concentrations by dissolving excess compound in solvents (e.g., DMSO, ethanol, water) at controlled temperatures.

  • UV-Vis Spectroscopy : Quantify solubility via absorbance calibration curves.

    • Key Factors :
  • Solvent Polarity : Nonpolar solvents (e.g., hexane) yield lower solubility than polar aprotic solvents (e.g., DMF).

  • Temperature : Solubility typically increases with temperature (see Table 1).

    Table 1 : Hypothetical Solubility Data (Modeled)

    SolventTemperature (°C)Solubility (mg/mL)
    DMSO25120
    Ethanol2545
    Water250.8

Advanced Research Questions

Q. What structural features of this compound contribute to its bioactivity, and how can SAR studies be designed to explore this?

  • Critical Features :

  • Bromine Atom : Enhances electrophilicity and binding to biological targets (e.g., enzymes via halogen bonding).
  • Benzyl Group : Facilitates hydrophobic interactions in receptor pockets.
    • SAR Study Design :
  • Analog Synthesis : Replace bromine with fluorine or nitro groups to assess electronic effects .
  • Bioassays : Test derivatives in cytotoxicity (e.g., MTT assay) or receptor-binding studies to correlate structural changes with activity.

Q. How should conflicting data on the compound’s IC₅₀ values across different studies be analyzed and resolved?

  • Root Causes : Variability in assay conditions (e.g., cell line sensitivity, incubation time), compound purity, or solvent effects (e.g., DMSO cytotoxicity).
  • Resolution Strategies :

  • Standardized Protocols : Use validated cell lines (e.g., HEK293 for neuropharmacology) and purity verification via HPLC (>98%) .
  • Meta-Analysis : Apply statistical tools (e.g., two-way ANOVA) to identify confounding variables .

Q. What experimental approaches can elucidate the mechanism of action of this compound in neuropharmacological contexts?

  • In Vitro Methods :

  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or norepinephrine transporters.
  • Calcium Imaging : Monitor neuronal activity in primary cultures.
    • In Vivo Models :
  • Knockout Mice : Assess behavioral changes (e.g., forced swim test) in dopamine receptor-deficient models.

Q. In chromatographic purification of the compound, how do mobile phase parameters affect separation efficiency?

  • Key Parameters :

  • pH : Adjust to 6.5–7.5 to suppress amine protonation and reduce tailing.
  • Methanol Concentration : 40–60% balances retention time and resolution .
    • Factorial Design : Optimize variables (pH, methanol, methylamine) using a 2³ factorial experiment to identify synergistic effects .

Methodological Recommendations

  • Data Contradiction Analysis : Use orthogonal techniques (e.g., LC-MS vs. NMR) to validate results.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and measure LD₅₀ in rodent models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.